Dual PI3Kδ/CK1ε Inhibition Defines a Unique Pharmacological Profile Not Replicated by Idelalisib or Duvelisib
Umbralisib hydrochloride exhibits a unique dual inhibitory profile, targeting both PI3Kδ (IC50 = 22.2 nM, EC50 = 24.3 nM) and casein kinase 1 epsilon (CK1ε) with an EC50 of 6.0 μM . In contrast, idelalisib (CAL-101) inhibits PI3Kδ with an IC50 of 2.5 nM but demonstrates no meaningful inhibition of CK1ε, failing to reduce c-MYC levels as a single agent [1][2]. Duvelisib (IPI-145), a dual PI3Kδ/γ inhibitor, inhibits PI3Kδ with an IC50 of 2.5 nM and PI3Kγ with an IC50 of 27.4 nM but lacks activity against CK1ε . This dual inhibition of PI3Kδ and CK1ε by umbralisib provides a mechanism for silencing c-MYC translation that is not achievable with idelalisib or duvelisib monotherapy [1].
| Evidence Dimension | Kinase inhibitory activity (PI3Kδ and CK1ε) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 22.2 nM, EC50 = 24.3 nM; CK1ε EC50 = 6.0 μM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM, CK1ε inactive; Duvelisib: PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 27.4 nM, CK1ε inactive |
| Quantified Difference | Umbralisib uniquely inhibits CK1ε (EC50 6.0 μM) while maintaining nanomolar PI3Kδ potency; idelalisib and duvelisib lack CK1ε inhibition |
| Conditions | Cell-free enzymatic assays for PI3Kδ; cellular assays for CK1ε |
Why This Matters
This dual inhibition provides a distinct mechanism of action, enabling suppression of c-MYC translation not achievable with other PI3Kδ inhibitors, directly impacting efficacy in aggressive lymphomas.
- [1] Deng C, Lipstein M, Scotto L, et al. Silencing c-Myc translation as a therapeutic strategy through targeting PI3Kδ and CK1ε in hematological malignancies. Blood. 2017;129(1):88-99. View Source
- [2] Janovská P, Normant E, Miskin H, Bryja V. Targeting Casein Kinase 1 (CK1) in Hematological Cancers. Int J Mol Sci. 2020;21(23):9026. View Source
